molecular formula C10H9F2N3O B2615326 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane CAS No. 1955564-13-2

1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane

Cat. No.: B2615326
CAS No.: 1955564-13-2
M. Wt: 225.199
InChI Key: NZAOOXGKUNKGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane is a nitrogenous heterocyclic compound . Its chemical structure consists of a benzene ring fused with a five-membered imidazole ring. This privileged structure holds significant importance in heterocyclic chemistry due to its association with a wide range of biological activities .


Molecular Structure Analysis

The molecular formula of This compound is C₁₀H₉F₂N₃O . Its structure comprises a benzimidazole nucleus with a difluoromethyl group and a hydroxyimino moiety. The arrangement of atoms and functional groups significantly influences its pharmacological properties.


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its functional groups (such as the hydroxyimino and difluoromethyl) can participate in various transformations. Researchers explore these reactions to modify the compound’s properties or enhance its bioactivity .

Properties

IUPAC Name

(NE)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c1-6(14-16)9-13-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,16H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLFPGJLKZIUIH-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC2=CC=CC=C2N1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=NC2=CC=CC=C2N1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.